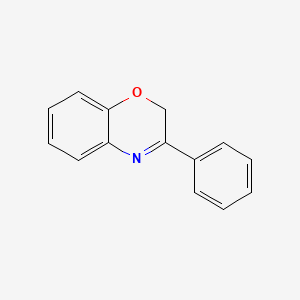

3-phenyl-2H-1,4-benzoxazine

Description

Definitional Framework and Structural Isomerism within the Benzoxazine (B1645224) Class

Benzoxazines are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a six-membered oxazine (B8389632) ring containing one oxygen and one nitrogen atom. goong.com The constitutional isomerism within the benzoxazine class is extensive, arising from the different possible positions of the heteroatoms in the oxazine ring and the location of the ring fusion. This leads to the existence of 1,2-, 1,3-, and 1,4-benzoxazine isomers. researchgate.net Further isomerism is introduced by the position of the double bond within the oxazine ring. wikipedia.org

The 1,4-benzoxazine scaffold, in particular, represents a privileged structure in various fields of chemistry. researchgate.net Structural isomers of dihydrobenzoxazines are numerous, including 3,4-dihydro-2H-benzo[e] researchgate.netbenthamdirect.comoxazine, 3,4-dihydro-2H-benzo[e] ontosight.airesearchgate.netoxazine, and 3,4-dihydro-2H-benzo[b] researchgate.netoxazine, among others. researchgate.net The specific compound of interest, 3-phenyl-2H-1,4-benzoxazine, is a derivative of the 2H-1,4-benzoxazine core.

Table 1: Selected Structural Isomers of Dihydrobenzoxazines

| Isomer Name | Chemical Structure |

| 3,4-dihydro-2H-benzo[e] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |

| 3,4-dihydro-2H-benzo[e] ontosight.airesearchgate.netoxazine | (Structure not available in search results) |

| 3,4-dihydro-2H-benzo[b] researchgate.netoxazine | (Structure not available in search results) |

| 3,4-dihydro-1H-benzo[c] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |

| 2,4-dihydro-1H-benzo[d] ontosight.airesearchgate.netoxazine | (Structure not available in search results) |

| 3,4-dihydro-1H-benzo[d] researchgate.netbenthamdirect.comoxazine | (Structure not available in search results) |

Evolution of Research Trajectories in 1,4-Benzoxazine Chemistry

The field of 1,4-benzoxazine chemistry has evolved significantly since its inception. Initial research focused on the fundamental synthesis and characterization of the 1,4-benzoxazine ring system. Over the years, the focus has shifted towards the development of more efficient and versatile synthetic methods to access a wide range of derivatives. researchgate.netbenthamdirect.com Traditional synthesis methods often involved harsh reaction conditions and resulted in low yields, prompting the exploration of new catalytic systems and reaction pathways. benthamdirect.comingentaconnect.com

Recent advancements have seen the emergence of metal-catalyzed reactions, such as those involving copper, palladium, and iron, for the construction and functionalization of the 1,4-benzoxazine scaffold. researchgate.net For instance, an efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives has been achieved through a Lewis acid-catalyzed ring-opening of activated aziridines followed by a copper(I)-catalyzed intramolecular C-N cyclization. organic-chemistry.org Furthermore, research has expanded to include the development of one-pot and multicomponent reactions to enhance synthetic efficiency and atom economy. nih.gov The exploration of these novel synthetic routes has enabled the creation of diverse libraries of 1,4-benzoxazine derivatives for further investigation. nih.gov

Broad Academic Significance and Research Frontiers

The broad academic significance of this compound and its analogs stems from their utility as versatile building blocks in organic synthesis and their potential applications in medicinal chemistry and materials science. researchgate.netontosight.ai The 1,4-benzoxazine core is considered a "privileged scaffold" in drug discovery due to its presence in numerous biologically active compounds. researchgate.net

Current research frontiers are focused on several key areas:

Novel Synthetic Methodologies: The development of stereoselective and enantioselective synthetic methods to access chiral 1,4-benzoxazine derivatives is a major area of interest. organic-chemistry.org

Medicinal Chemistry: Researchers are actively exploring the synthesis of novel 1,4-benzoxazine derivatives as potential therapeutic agents. nih.gov This includes the design of hybrid molecules that combine the 1,4-benzoxazine scaffold with other pharmacologically active moieties. nih.gov

Materials Science: The unique chemical structure of benzoxazines has led to their investigation as monomers for the synthesis of high-performance polymers known as polybenzoxazines. These materials exhibit excellent thermal stability and mechanical properties, making them suitable for various advanced applications. nih.gov

The ongoing research into this compound and the broader class of 1,4-benzoxazines continues to uncover new facets of their chemical reactivity and potential utility, ensuring their continued importance in the field of heterocyclic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-2-6-11(7-3-1)13-10-16-14-9-5-4-8-12(14)15-13/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRPWVZGQUCPKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for 3 Phenyl 2h 1,4 Benzoxazine Derivatives

Classical Condensation Reactions

Traditional synthetic routes to 1,4-benzoxazine derivatives often rely on condensation reactions that build the heterocyclic ring from acyclic precursors. These methods are well-established and versatile for creating a variety of substituted analogs.

One-pot synthesis provides an efficient pathway to 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine by combining an aromatic amine, a phenol (B47542), and formaldehyde in a single reaction vessel. This approach simplifies the synthetic process, reduces waste from intermediate purification steps, and can lead to high yields. The reaction typically involves the condensation of these components under controlled heating to facilitate the formation of the benzoxazine (B1645224) ring. The key intermediate in this type of reaction is often N-hydroxymethyl aniline (B41778), which is formed from the reaction of aniline and formaldehyde. rhhz.net This intermediate can then react with phenol to form 2-((phenylamino)methyl)phenol, which subsequently cyclizes with another molecule of formaldehyde to yield the final benzoxazine product. rhhz.net

Table 1: Overview of One-Pot Synthesis for 1,4-Benzoxazine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product | Reference |

| Aromatic Amine | Phenol | Formaldehyde | Heating | 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | |

| Aniline | Phenol | Formaldehyde | Analysis of intermediates | 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine* | rhhz.net |

Note: While the primary focus is 1,4-benzoxazine, related studies on the 1,3-isomer provide insight into the reaction mechanisms.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The synthesis of benzoxazine derivatives from phenols, primary amines, and formaldehyde is a classic example of an MCR, specifically the Mannich reaction. researchgate.netresearchgate.net These strategies are valued for their atom economy, procedural simplicity, and ability to quickly generate molecular diversity. Research has focused on optimizing these reactions through the use of catalysts or by modifying reaction conditions to improve yields and minimize the formation of byproducts. researchgate.net

A common and versatile method for constructing the 1,4-benzoxazine skeleton involves the cyclization of 2-aminophenols with suitable bifunctional electrophiles. This strategy allows for the introduction of various substituents onto the heterocyclic ring, depending on the nature of the electrophilic reagent used.

Key electrophilic reagents and approaches include:

Dibromoalkanes: Reagents like 1,2-dibromoethane can be used to bridge the amino and hydroxyl groups of 2-aminophenol (B121084), forming the oxazine (B8389632) ring.

α-Halogeno-acyl bromides: Cyclocondensation with these reagents followed by a reduction step is another established route. researchgate.net

Dibenzoylacetylene: The reaction between 2-aminophenols and dibenzoylacetylene provides a direct, one-pot synthesis of 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanones in high yields (78-90%). researchgate.net

Propargylic Alcohols: A cascade reaction catalyzed by Yttrium(III) triflate (Y(OTf)3) enables the formation of 1,4-benzoxazine scaffolds from benzoxazoles and propargylic alcohols. rsc.org This method proceeds through a ring-opening of the benzoxazole followed by a regioselective ring-closure. rsc.org

Table 2: Cyclization of 2-Aminophenols for 1,4-Benzoxazine Synthesis

| 2-Aminophenol Derivative | Electrophilic Reagent | Catalyst/Conditions | Product Type | Yield | Reference |

| 2-Aminophenol | Dibenzoylacetylene | One-pot reaction | 2-[2-hydroxy-2-phenyl-2H-1,4-benzoxazin-3(4H)-ylidene]-1-phenyl-1-ethanone | 78-90% | researchgate.net |

| Benzoxazole* | Propargylic Alcohols | Y(OTf)3 | Aldehyde-containing 1,4-benzoxazines | Moderate to Excellent | rsc.org |

Starting from a related heterocycle, benzoxazole, which undergoes ring-opening to an intermediate that is functionally equivalent to a substituted 2-aminophenol before re-cyclization.

Advanced Synthetic Techniques and Catalysis

To improve the efficiency, yield, and environmental footprint of 1,4-benzoxazine synthesis, researchers have explored advanced techniques that often involve alternative energy sources and catalyst systems.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation to the synthesis of benzoxazine derivatives can significantly reduce reaction times and improve yields compared to conventional heating methods. For related heterocyclic systems like 3,1-benzoxazin-2-ones, microwave irradiation has been shown to effectively accelerate reaction rates for both ring-opening and cyclization steps. researchgate.netuaeh.edu.mx The synthesis of benzoxazine-2,4-diones from phthalic anhydrides has also been shown to be more efficient under microwave conditions, highlighting the broad applicability of this technique in synthesizing benzoxazine-related scaffolds. researchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis | Method | Reaction Time | Yield | Key Advantage | Reference |

| 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | Conventional Heating | Longer | ~50% | Established method | |

| 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine | Microwave Irradiation | Shorter | >80% (catalyzed) | Rapid, high-yielding | |

| 3,1-Benzoxazin-2-ones | Microwave Irradiation | Accelerated | Good | Faster reaction rates | researchgate.net |

Solvent-free, or solid-state, reactions represent a green chemistry approach that minimizes the use of volatile organic compounds. This methodology can lead to improved yields, easier purification, and reduced environmental impact. eurekaselect.com The one-pot synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine can be successfully performed under solvent-free conditions, often in conjunction with microwave irradiation. This combination offers a rapid, efficient, and environmentally friendly route to the benzoxazine core. The elimination of solvent can also reduce side reactions and simplify the purification process. For example, the synthesis of 2-phenylbenzoxazole, a related heterocycle, has been achieved in high yield under solvent-free conditions activated by ultrasound. nih.gov

Chiral Synthesis and Enantioselective Approaches to 3-phenyl-2H-1,4-Benzoxazine Derivatives

The synthesis of enantiomerically pure this compound derivatives is of significant interest due to their prevalence in biologically active compounds. Several advanced catalytic methods have been developed to achieve high levels of enantioselectivity.

Iridium-Catalyzed Asymmetric Hydrogenation of 2H-1,4-Benzoxazines

Iridium catalysts have proven effective in the asymmetric hydrogenation of various unsaturated compounds, including 2H-1,4-benzoxazines. A notable system for the highly enantioselective hydrogenation of 3-aryl-2H-1,4-benzoxazines utilizes a combination of (cyclooctadiene)iridium chloride dimer, (S)-SegPhos as a chiral ligand, and iodine as an additive. This catalytic system has demonstrated the capability to produce 3-aryl-3,4-dihydro-2H-1,4-benzoxazines with enantiomeric excesses (ee) of up to 92%. researchgate.net Furthermore, for substrates like 3-styryl-2H-1,4-benzoxazine derivatives, a two-step process involving the iridium catalyst followed by palladium on carbon (Pd/C) has yielded even higher enantioselectivities, in the range of 93–95% ee. researchgate.net

An efficient method for the synthesis of chiral 2-substituted 1,4-benzoxazin-3-ones involves the iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.gov Using iPr-BiphPHOX as a ligand, this approach provides the corresponding reduced products in excellent yields (up to 99%) and with high enantioselectivity. nih.gov Additionally, robust cyclometalated iridium(III) complexes with chiral cyclopentadienyl ligands have been used for the asymmetric hydrogenation of oximes to hydroxylamines under highly acidic conditions, achieving enantiomeric ratios up to 98:2. nih.gov

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 3-Aryl-2H-1,4-benzoxazines | 3-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Up to 92% | researchgate.net |

| Iridium catalyst and Pd/C | 3-Styryl-2H-1,4-benzoxazine derivatives | Hydrogenated 3-styryl derivatives | 93–95% | researchgate.net |

| Iridium/iPr-BiphPHOX | 2-Alkylidene 1,4-benzoxazin-3-ones | Chiral 2-substituted 1,4-benzoxazin-3-ones | High | nih.gov |

| Cyclometalated Ir(III) complex | Oximes | Chiral hydroxylamines | Up to 98:2 er | nih.gov |

Ruthenium-Catalyzed Enantioselective Hydrogenation

Ruthenium-based catalysts are also prominent in the field of asymmetric hydrogenation. Chiral diphosphine ruthenium catalysts have been successfully employed for the efficient and highly selective hydrogenation of prochiral hydrazones, leading to enantioenriched hydrazine products with up to 99% ee. nih.gov This methodology is noted for its mild reaction conditions and tolerance of a wide array of functional groups. nih.gov While the direct enantioselective hydrogenation of this compound using ruthenium catalysts is a developing area, the principles established with similar substrates suggest its potential.

Palladium-Catalyzed Tandem Allylic Substitution

Palladium catalysis offers a versatile approach for constructing chiral heterocyclic frameworks. A regio- and enantioselective palladium-catalyzed tandem allylic substitution reaction has been developed for the synthesis of various chiral vinyl-substituted heterocycles, including dihydro-2H-benzo[b] researchgate.netacs.org-oxazines. organic-chemistry.org The use of the chiral bisphosphorus ligand WingPhos is crucial for achieving excellent yields and enantioselectivities under mild reaction conditions. organic-chemistry.org Another strategy involves the palladium(0)-catalyzed annulation of N-substituted-2-aminophenols with propargylic methyl carbonates, which can selectively produce different regioisomers of dihydro-2H-benzo[b] researchgate.netacs.orgoxazines based on the nitrogen substituent. eurekaselect.com

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a wide range of enantioselective transformations. beilstein-journals.org They have been utilized in the asymmetric synthesis of 4H-3,1-benzoxazines through the kinetic resolution of 2-amido benzyl alcohols via intramolecular cyclizations, achieving high selectivity factors. researchgate.net A transition-metal-free synthesis of chiral 2H-1,4-benzoxazines has been achieved through the enantioselective desymmetrization of prochiral oxetanes catalyzed by a CPA, affording high yields and enantioselectivities. organic-chemistry.org Furthermore, CPAs have been employed in the enantioselective addition of indoles to ketimine esters to produce derivatives of 1,4-benzoxazinones. nih.gov Immobilized CPA catalysts have also been developed and applied in continuous-flow systems, demonstrating excellent enantioselectivity and high turnover numbers for the synthesis of enantioenriched dihydro-1,4-benzoxazines. acs.org

| CPA Application | Substrates | Product | Key Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution | 2-Amido benzyl alcohols | 4H-3,1-Benzoxazines | High selectivity (s factor up to 94) | researchgate.net |

| Desymmetrization | Prochiral oxetanes | Chiral 2H-1,4-benzoxazines | High yield and enantioselectivity | organic-chemistry.org |

| Enantioselective Addition | Indole and ketimine ester | 1,4-Benzoxazinone derivatives | Enantioselective C-C bond formation | nih.gov |

| Flow Chemistry | 1,4-Benzoxazine precursor | Enantioenriched dihydro-1,4-benzoxazine | High yield (93%) and enantiomeric ratio (96:4) | acs.org |

Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines

An efficient and highly stereospecific method for the synthesis of 3,4-dihydro-1,4-benzoxazine derivatives involves a Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols. acs.orgnih.govresearchgate.net This step is followed by a copper(I)-catalyzed intramolecular C-N cyclization in a one-pot fashion. acs.orgnih.govresearchgate.net This strategy provides excellent yields (up to 95%) and outstanding enantio- and diastereospecificity (ee > 99%, de > 99%). acs.orgnih.govresearchgate.net This approach has been successfully applied to the synthesis of key intermediates for pharmaceuticals like levofloxacin. acs.orgnih.gov The reaction proceeds with high regioselectivity and functional group tolerance. mdpi.com

Regioselective and Stereoselective Synthesis

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound derivatives. The Lewis acid-catalyzed ring opening of aziridines mentioned previously is a prime example of a highly enantio- and diastereospecific reaction. acs.orgnih.govresearchgate.net

Another notable example is a tandem oxidation-inverse electron demand Diels-Alder reaction between o-aminophenol derivatives and enamines. nih.gov This reaction, using manganese dioxide as an oxidant, proceeds at room temperature and provides highly substituted 1,4-benzoxazine cycloadducts with complete regiochemical control. nih.gov This method's efficiency in incorporating diverse substituents makes it suitable for creating libraries of biologically relevant 1,4-benzoxazine derivatives. nih.gov

Palladium-catalyzed reactions also offer a high degree of control. The tandem allylic substitution using the WingPhos ligand allows for versatile and highly regio- and enantioselective synthesis of chiral vinyl-substituted dihydro-2H-benzo[b] researchgate.netacs.org-oxazines. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Csp2–Csp2 Coupling

The synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-one derivatives, a class of compounds related to this compound, can be achieved through a metal-free carbon-carbon coupling reaction utilizing Nucleophilic Aromatic Substitution (SNAr). frontiersin.orgnih.gov This approach offers a sustainable alternative to traditional metal-catalyzed methods. frontiersin.org The reaction typically involves the synthesis of 3-chloro-1,4-benzoxazin-2-one derivatives, which possess an electrophilic center susceptible to SNAr reactions. nih.gov

In a representative synthetic pathway, 1,4-benzoxazinedione is treated with a Vilsmeier–Haack reagent to generate the 3-chloro-1,4-benzoxazin-2-one intermediate. nih.gov This intermediate then reacts with a nucleophile, such as an indole, to yield the desired 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones. nih.gov The proposed mechanism involves the nucleophilic addition of the indole to the electrophilic C3 position of the 1,4-benzoxazine, followed by the elimination of a hydrogen chloride molecule to afford the final product. frontiersin.org

Microwave-assisted SNAr conditions have been shown to significantly improve the efficiency of this transformation, leading to good yields and reduced reaction times. frontiersin.orgnih.gov The optimization of reaction conditions is crucial for achieving high efficiency. nih.gov For instance, the synthesis of 3-(1H-indol-3-yl)-6-methyl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-one has been successfully demonstrated using this methodology. frontiersin.orgnih.gov

The table below summarizes the optimized reaction conditions for a model SNAr reaction for the synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones. nih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-aryl-2H-benzo[b] rhhz.netfrontiersin.orgoxazin-2-ones via SNAr

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | --- | DMF | 100 | 60 | 45 |

| 2 | --- | Dioxane | 100 | 60 | 30 |

| 3 | --- | Toluene (B28343) | 100 | 60 | 25 |

| 4 | AlCl₃ | DMF | 100 | 30 | 60 |

| 5 | FeCl₃ | DMF | 100 | 30 | 55 |

Buchwald–Hartwig Cross-Coupling for Aryl-Substituted Derivatives

The Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the synthesis of carbon-nitrogen bonds and has been adapted for the preparation of aryl-substituted 1,4-benzoxazine derivatives. researchgate.netwikipedia.org This reaction facilitates the coupling of amines with aryl halides, providing a versatile route to a wide range of aryl amines. wikipedia.org The synthetic utility of this method is particularly notable for its broad substrate scope and tolerance of various functional groups, often replacing harsher, more traditional methods. wikipedia.org

A specific application of this methodology is the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffolds. researchgate.net This involves the Buchwald–Hartwig cross-coupling of various 1,4-benzoxazines with substituted bromobenzenes. researchgate.net The reaction typically employs a palladium catalyst in the presence of a suitable ligand and a base. jk-sci.com The catalytic cycle is initiated by the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine. jk-sci.com A strong base facilitates the deprotonation of the amine, leading to the formation of a palladium-amide complex. jk-sci.com Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst. jk-sci.com

The choice of ligand is critical for the success of the Buchwald–Hartwig amination. Bidentate phosphine ligands such as BINAP (diphenylphosphinobinaphthyl) and DPEPhos have proven effective in these coupling reactions. wikipedia.orgnih.gov These ligands are thought to prevent the formation of inactive palladium dimers and can lead to higher reaction rates and yields. wikipedia.org The reaction conditions, including the choice of solvent (e.g., toluene, dioxane) and base (e.g., Cs₂CO₃, NaOt-Bu), are also crucial parameters that need to be optimized for specific substrates. jk-sci.comnih.gov

Below is an interactive data table summarizing typical components and conditions for Buchwald-Hartwig amination reactions.

Table 2: Typical Components and Conditions for Buchwald-Hartwig Amination

| Component | Examples | Role |

|---|---|---|

| Aryl Halide/Pseudohalide | Aryl bromides, Aryl iodides, Aryl triflates | Electrophilic coupling partner |

| Amine | Primary or secondary aliphatic/aromatic amines, 1,4-benzoxazines | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, [Pd(cinnamyl)Cl]₂ | Active metal center for catalytic cycle |

| Ligand | BINAP, DPPF, XANTPHOS, Mor-DalPhos | Stabilizes catalyst, influences reactivity and selectivity |

| Base | Cs₂CO₃, NaOt-Bu, K₂CO₃ | Promotes deprotonation of the amine |

| Solvent | Toluene, Dioxane, THF | Reaction medium |

Mechanistic Investigations of Synthesis Pathways

Elucidation of Key Intermediates (e.g., N-hydroxymethyl aniline)

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde proceeds through a complex reaction pathway involving several key intermediates. rhhz.netresearchgate.net Detailed analysis of the crude reaction products has led to the proposal of a plausible reaction mechanism. rhhz.net A crucial step in this process is the initial reaction between aniline and formaldehyde to generate N-hydroxymethyl aniline (HMA). rhhz.netresearchgate.net This species is considered a key intermediate, although its direct observation can be challenging due to its high reactivity. rhhz.net

Once formed, HMA can participate in several competing reactions. rhhz.netresearchgate.net It can react with itself or other components in the reaction mixture to form various intermediates, which can then proceed to form either the desired benzoxazine product or byproducts. rhhz.netresearchgate.net One significant pathway involves the reaction of HMA at the ortho-position of phenol to produce 2-((phenylamino)methyl)phenol. rhhz.net This intermediate can then react with another molecule of formaldehyde to undergo cyclization, yielding the final 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine product. rhhz.net

The formation of other compounds found in the reaction mixture, such as 1,3,5-triphenyl-1,3,5-triazinane, can also be explained by the intermediacy of HMA. rhhz.netresearchgate.net The presence of these alternative products underscores the complex network of reactions occurring during benzoxazine synthesis. rhhz.net The elucidation of these pathways and the identification of key intermediates like HMA are vital for optimizing reaction conditions to favor the formation of the desired benzoxazine monomer and minimize the generation of unwanted byproducts. researchgate.net

Kinetic Studies and Rate-Determining Steps

Kinetic studies of the ring-opening polymerization (ROP) of benzoxazines provide valuable insights into the reaction mechanism and the factors that influence the polymerization rate. acs.org The ROP of benzoxazines typically exhibits an s-shaped conversion profile, which is characteristic of an autocatalytic reaction. acs.org This process can be generally divided into three stages: an initial slow stage, a second rapid stage, and a final slow stage as the reaction approaches completion. acs.org

The autocatalytic nature of the polymerization is attributed to the formation of phenolic hydroxyl groups during the ring-opening process, which can then catalyze further ring-opening of the benzoxazine monomers. The rate of polymerization is influenced by several factors, including temperature and the presence of catalysts. acs.org Isoconversional analysis, such as the Starink method, can be employed to study the kinetics of the ROP and determine the activation energy of the process. acs.org

For instance, the use of catalysts like MIL-53-Al has been shown to accelerate the ROP of benzoxazine, particularly in the early stages of the reaction. acs.org Kinetic modeling can be used to describe the conversion as a function of temperature and time, providing a quantitative understanding of the polymerization process. acs.org The reaction rate generally increases with temperature, as expected for a thermally activated process. acs.org

Influence of Acidic and Basic Conditions on Reaction Progress

The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine is significantly influenced by the pH of the reaction medium. uvic.ca The presence of acidic or basic catalysts can alter the reaction pathways and the distribution of intermediates and final products. uvic.ca

Under acidic conditions, for example in the presence of formic acid, the reaction mechanism is proposed to be altered. uvic.ca The acid can protect the amino group of aniline through protonation, and it can also enhance the electrophilicity of formaldehyde. uvic.ca This can promote the formation of condensation products between aniline and phenol. uvic.ca However, while acidic conditions may provide a more energetically favorable pathway for the initial steps of the reaction, the final cyclization step to form the benzoxazine ring may not be efficiently mediated through a protonated intermediate. uvic.ca Real-time mass spectrometry has been a valuable tool for differentiating the species formed under acidic and neutral conditions, providing insights into the distinct reaction pathways. uvic.ca

Formation and Mitigation of Byproducts

During the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde, the formation of byproducts is a common occurrence due to the complex network of competing reactions. rhhz.netresearchgate.net The key intermediate, N-hydroxymethyl aniline (HMA), is highly reactive and can participate in various side reactions. rhhz.net

One of the identified byproducts is 1,3,5-triphenyl-1,3,5-triazinane, which is formed from the self-condensation of HMA. rhhz.netresearchgate.net Another potential side reaction is the formation of hyperbranched structures, which can lead to gelation of the reaction mixture, particularly when using diamines in the synthesis. mdpi.com This can reduce the yield of the desired benzoxazine monomer. mdpi.com

The hydrolysis of the benzoxazine monomer can also occur, leading to the formation of 2-((phenylamino)methyl)phenol. rhhz.net The formation of these and other byproducts highlights the need for careful control of reaction conditions to maximize the yield of the target compound. researchgate.net

Strategies to mitigate byproduct formation include:

Stoichiometric Control: Precise control over the molar ratios of the reactants (phenol, aniline, and formaldehyde) is essential.

Temperature and Reaction Time: Optimization of the reaction temperature and duration can help to favor the desired reaction pathway over competing side reactions.

Solvent Selection: The choice of solvent can influence the solubility of intermediates and the rates of the various reactions occurring in the system. mdpi.com For example, using a mixture of toluene and isopropanol has been found to be beneficial in some cases. mdpi.com

pH Control: As discussed in the previous section, the acidity or basicity of the reaction medium can have a profound effect on the reaction pathways and byproduct formation. uvic.ca

By carefully managing these parameters, it is possible to improve the selectivity of the synthesis towards this compound and minimize the formation of undesirable byproducts.

Green Chemistry Principles in Benzoxazine Synthesis

The growing emphasis on sustainable industrial practices has propelled the integration of green chemistry principles into the synthesis of benzoxazine monomers and polymers. This section explores strategies aimed at minimizing the environmental footprint of this compound derivative synthesis through the use of renewable resources, greener reaction media, and environmentally benign catalytic systems.

A significant stride in green benzoxazine chemistry involves the substitution of petroleum-derived phenols and amines with renewable, bio-based alternatives. researchgate.net Natural phenols such as cardanol (from cashew nutshell liquid), eugenol (from clove oil), and vanillin (from lignin) have emerged as promising sustainable building blocks. hilarispublisher.comrsc.orgtandfonline.com These bio-phenols not only offer an eco-friendly advantage but can also impart unique properties to the resulting polybenzoxazines.

For instance, benzoxazines derived from eugenol have demonstrated excellent thermal stability. Studies on eugenol-based benzoxazines combined with various functional amines like ethanamine, aniline, and hexane-1,6-diamine have reported impressive char yields, suggesting a more cross-linked network structure promoted by the allyl groups in eugenol. bilkent.edu.tr Similarly, vanillin-derived benzoxazines have been explored for applications in hydrophobic and anticorrosive coatings, with some formulations exhibiting high char yields and remarkable thermal stability. tandfonline.com Cardanol, with its long alkyl chain, has been extensively studied for synthesizing novel bio-based polybenzoxazine resins. hilarispublisher.com The incorporation of these natural moieties can lead to polymers with enhanced thermo-mechanical properties. hilarispublisher.com

Furfurylamine (B118560), derived from agricultural waste, is a commonly used bio-based amine in the synthesis of these green benzoxazines. nih.gov The combination of these renewable phenols and amines leads to the formation of partially or fully bio-based benzoxazine monomers.

The thermal properties of polybenzoxazines derived from various bio-based precursors are summarized in the table below, highlighting the potential of these renewable resources in creating high-performance materials.

| Bio-based Phenol | Amine Component | Polymerization Temperature (°C) | 5% Weight Loss Temp (Td5, °C) | 10% Weight Loss Temp (Td10, °C) | Char Yield at 800/850 °C (%) |

|---|---|---|---|---|---|

| Eugenol | Ethanamine | - | - | - | 45.6 |

| Eugenol | Aniline | - | - | - | 45.1 |

| Eugenol | Hexane-1,6-diamine | - | - | - | 44.1 |

| Vanillin | Furfurylamine | 203 | >250 | - | - |

| Vanillin | 3-Trifluoromethylaniline | - | >250 | - | 43.0 |

| Sesamol | Furfurylamine | - | 374 | 419 | 64.0 |

Traditional benzoxazine synthesis often employs solvents like toluene, dioxane, or N,N-dimethylformamide. techscience.com These solvents pose environmental and health concerns, prompting research into greener alternatives. The use of more benign solvents, such as ethanol (B145695) and ethyl acetate, has been successfully demonstrated for the synthesis of benzoxazine monomers. acs.org For example, a mono-oxazine benzoxazine monomer was synthesized from sesamol and furfurylamine using either ethanol or ethyl acetate, with reported yields of 72% and 68%, respectively.

A significant advancement in this area is the development of solvent-free synthesis methods. rsc.org These approaches not only eliminate the need for solvents but can also reduce reaction times and simplify purification processes. researchgate.net Techniques such as ball-milling and bladeless planetary mixing have been employed for the environmentally friendly synthesis of 2-substituted benzoxazine monomers. rsc.org In some cases, a truly bio-based benzoxazine has been synthesized using sesamol, furfurylamine, and benzaldehyde via a solventless method. rsc.org

Furthermore, the use of water as a reaction solvent represents a major step towards a more sustainable synthesis process. google.com While many organic reactants have limited solubility in water, this approach eliminates the issues associated with volatile and often toxic organic solvents.

The following table provides an overview of greener solvent strategies for benzoxazine synthesis.

| Strategy | Reaction Medium | Key Advantages | Example Reactants | Reported Yield |

|---|---|---|---|---|

| Greener Solvents | Ethanol | Reduced toxicity, renewable source | Sesamol, Furfurylamine, Paraformaldehyde | 72% |

| Greener Solvents | Ethyl Acetate | Lower environmental impact than traditional solvents | Sesamol, Furfurylamine, Paraformaldehyde | 68% |

| Solvent-Free | None (Ball-milling) | Eliminates solvent waste, energy efficient | Phenol-functionalized benzoxazine | - |

| Solvent-Free | None (Melt synthesis) | No solvent needed, simplified process | Sesamol, Furfurylamine, Benzaldehyde | - |

| Aqueous Medium | Water | Benign, non-flammable, low cost | Phenol, Diamino compounds, Aldehyde | - |

One innovative approach is the design of "latent catalysts" that are incorporated into the benzoxazine monomer structure itself. rsc.org For example, a fully bio-based benzoxazine monomer derived from naringenin and furfurylamine was designed to have an intramolecular hydrogen-bonding motif. rsc.org This feature acts as a latent catalyst, significantly lowering the polymerization temperature to 166°C. rsc.org Upon heating, the intramolecular hydrogen bond is disrupted, releasing a more acidic phenolic hydrogen that catalyzes the ring-opening polymerization. Similar latent catalytic effects have been observed in benzoxazines containing phenolic hydroxyl or carboxyl groups. techscience.comvjs.ac.vn The terminal -OH group in some benzoxazine structures has also been shown to exhibit a catalytic effect, leading to low activation energies for polymerization. acs.org

The use of bio-based benzoxazines as catalysts for the polymerization of conventional benzoxazines is another promising strategy. A fully bio-based benzoxazine synthesized from pyrogallol and furfurylamine has been shown to effectively lower the polymerization temperature of a traditional bisphenol A/aniline-based benzoxazine. bohrium.com This approach not only reduces the energy requirements but also enhances the properties of the final thermoset. bohrium.com

The table below compares the polymerization temperatures of benzoxazines with and without the influence of green catalytic systems.

| Benzoxazine System | Catalytic Feature | Polymerization Onset Temperature (°C) | Polymerization Peak Temperature (°C) |

|---|---|---|---|

| Naringenin-furfurylamine benzoxazine | Intramolecular Hydrogen Bond | - | 166 |

| Phenol-functionalized 2-substituted benzoxazine | Hydrogen-bond activation | - | ~160 |

| Bisphenol A-aniline benzoxazine (BA-a) | None (uncatalyzed) | - | High |

| BA-a with Pyrogallol-furfurylamine benzoxazine catalyst | Bio-based catalyst | Significantly reduced | Significantly reduced |

| Cardanol-benzoxazine with diphenolic acid-benzoxazine | Carboxyl groups | Significantly reduced | - |

Chemical Reactivity and Transformation Chemistry of 3 Phenyl 2h 1,4 Benzoxazine

Types of Reactions

The 3-phenyl-2H-1,4-benzoxazine molecule can participate in several key types of chemical reactions, enabling the synthesis of a wide array of derivatives.

The 1,4-benzoxazine core can be oxidized to form corresponding oxo derivatives, such as benzoxazinones. While direct oxidation of this compound is not extensively detailed, the synthesis of related 2H-1,4-benzoxazin-3(4H)-one structures provides insight into the stability and formation of these oxidized analogues. ijpsjournal.comnih.gov These compounds are typically synthesized through the cyclization of precursors. For instance, the reaction of 2-aminophenol (B121084) with chloroacetic acid yields the 2H-benzo[b] researchgate.netmdpi.comoxazin-3(4H)-one core, demonstrating the formation of a carbonyl group at the C3 position, which is a key structural feature of an oxo derivative. ijpsjournal.com

Table 1: Synthesis of 1,4-Benzoxazine-3-one Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|

This synthetic approach underscores the accessibility of the oxidized form of the benzoxazine (B1645224) ring system.

The imine bond within the 2H-1,4-benzoxazine ring is susceptible to reduction, leading to the formation of 3,4-dihydro-2H-1,4-benzoxazine derivatives. This transformation converts the C=N double bond into a single bond, creating a more flexible, saturated heterocyclic ring. researchgate.net This type of reduction is a common strategy for modifying the electronic and structural properties of the benzoxazine scaffold.

Additionally, a related reductive process is integral to some synthetic routes of the parent compound itself. One documented synthesis of this compound involves the reductive cyclization of 2-(2-nitrophenoxy)-1-phenyl-1-ethanone. lookchem.com In this process, the nitro group is reduced to an amine, which then intramolecularly attacks the ketone to form the benzoxazine ring. lookchem.com

Table 2: Reduction Reactions Involving the 1,4-Benzoxazine Scaffold

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-(2-Nitrophenoxy)-1-phenyl-1-ethanone | H₂, Palladium on charcoal, Triethylamine | This compound | Reductive Cyclization | lookchem.com |

Functionalization of this compound can be achieved through substitution reactions. The C3-position is particularly reactive. For example, the addition of a cyanide nucleophile can lead to the formation of 2H-3,4-dihydro-3-cyano-3-phenyl-1,4-benzoxazine. lookchem.com This reaction proceeds via nucleophilic addition to the imine bond.

Other documented transformations of this compound include the formation of dimeric structures such as 3,3'-diphenyl-2H,2'H-[2,2']bi[benzo researchgate.netmdpi.comoxazinyl] and meso-3,3'-diphenyl-2H,2'H-2,2'-oxy-bis-benzo researchgate.netmdpi.comoxazine (B8389632), indicating reactivity at the C2 position as well. lookchem.com While detailed mechanisms for electrophilic aromatic substitution on the fused benzene (B151609) ring are not specified for this exact molecule, the electron-donating nature of the ether oxygen and the amine nitrogen suggests that the benzene ring would be activated towards substitution, likely at the positions ortho and para to the heteroatoms.

Table 3: Functionalization Reactions of this compound

| Reactant | Product | Reaction Type | Reference |

|---|---|---|---|

| This compound | 2H-3,4-dihydro-3-cyano-3-phenyl-1,4-benzoxazine | Nucleophilic Addition | lookchem.com |

| This compound | 3,3'-diphenyl-2H,2'H-[2,2']bi[benzo researchgate.netmdpi.comoxazinyl] | Dimerization | lookchem.com |

Detailed research findings on the ring expansion of the this compound scaffold into larger heterocyclic systems are not extensively available in the scientific literature. This specific type of transformation for the 1,4-benzoxazine core is not a commonly reported reaction pathway.

Ligand Chemistry and Metal Complexation

The nitrogen and oxygen heteroatoms within the 1,4-benzoxazine structure provide potential coordination sites, allowing derivatives to act as ligands in metal complexes. Research has demonstrated that amine-bridged bis(phenol)s functionalized with benzoxazine moieties can form complexes with rare earth metals, including yttrium (Y), ytterbium (Yb), lanthanum (La), and neodymium (Nd). researchgate.net

In these studies, the benzoxazine-functionalized ligands were reacted with rare earth metal precursors to yield the corresponding metal amides. researchgate.net A significant finding from this research was that the benzoxazine ring itself can be reactive under complexation conditions. In some instances, the reaction with the metal complex led to the opening of the oxazine ring, indicating that the metal center can induce cleavage of the heterocyclic structure. researchgate.net This highlights the dual role of the benzoxazine moiety, acting as both a component of the ligand backbone and a potentially reactive site.

Advanced Spectroscopic and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Aromatic and Aliphatic Environments

Proton NMR (¹H NMR) spectroscopy of 3-phenyl-2H-1,4-benzoxazine provides distinct signals corresponding to the protons in its unique chemical environments. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum reveals characteristic resonances for both the aliphatic and aromatic protons.

The most upfield signal is a singlet observed at approximately 5.07 ppm, which is attributed to the two aliphatic protons of the methylene (B1212753) group (-CH₂-) at the 2-position of the oxazine (B8389632) ring. The aromatic region of the spectrum, typically between 6.90 and 8.00 ppm, displays a series of multiplets. Specifically, signals appearing between 7.95-7.91 ppm (2H) and 7.50-7.44 ppm (4H) correspond to the protons of the phenyl group at the 3-position and protons on the benzoxazine (B1645224) ring system. Further multiplets are observed around 7.19-7.14 ppm (1H), 7.07-7.01 ppm (1H), and 6.95-6.92 ppm (1H), accounting for the remaining protons of the fused benzene (B151609) ring.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.95-7.91 | m | 2 | Aromatic Protons (Phenyl/Benzoxazine) |

| 7.50-7.44 | m | 4 | Aromatic Protons (Phenyl/Benzoxazine) |

| 7.19-7.14 | m | 1 | Aromatic Proton (Benzoxazine) |

| 7.07-7.01 | m | 1 | Aromatic Proton (Benzoxazine) |

| 6.95-6.92 | m | 1 | Aromatic Proton (Benzoxazine) |

| 5.07 | s | 2 | Aliphatic Protons (C2-H₂) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Elucidation

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms within the this compound structure. The spectrum, recorded in CDCl₃, shows a total of 12 distinct signals, confirming the presence of 12 unique carbon environments.

The aliphatic carbon of the methylene group at the C2 position is observed at the highest field, with a chemical shift of approximately 63.0 ppm. The remaining signals are all located in the downfield aromatic region (115-160 ppm). Key resonances are found at 158.8, 146.5, 135.6, 133.9, 131.3, 128.9, 128.8, 127.9, 126.6, 122.5, and 115.7 ppm. These signals correspond to the quaternary and methine carbons of the fused benzene ring and the pendant phenyl group. The signals at 158.8 and 146.5 ppm are typically assigned to the carbons bonded to the heteroatoms (oxygen and nitrogen), C4a and C8a, respectively.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 158.8 | Aromatic Carbon (C4a or C8a) |

| 146.5 | Aromatic Carbon (C4a or C8a) |

| 135.6 | Aromatic Carbon |

| 133.9 | Aromatic Carbon |

| 131.3 | Aromatic Carbon |

| 128.9 | Aromatic Carbon |

| 128.8 | Aromatic Carbon |

| 127.9 | Aromatic Carbon |

| 126.6 | Aromatic Carbon |

| 122.5 | Aromatic Carbon |

| 115.7 | Aromatic Carbon |

| 63.0 | Aliphatic Carbon (C2) |

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC) for Connectivity Analysis

While specific data from Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments for this compound are not detailed in readily available literature, these techniques are indispensable for unambiguous signal assignment. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming, for example, the connection between the protons at 5.07 ppm and the carbon at 63.0 ppm. HMBC experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different fragments of the molecule, such as linking the phenyl group protons to the C3 carbon of the benzoxazine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Detailed experimental Infrared (IR) spectroscopy data for the parent this compound is not widely reported. However, analysis of its structural components allows for the prediction of characteristic absorption bands. Key expected vibrations would include C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹). The C=N imine stretch of the oxazine ring would likely appear in the 1650-1550 cm⁻¹ region. Furthermore, characteristic C-O-C asymmetric and symmetric stretching bands for the ether linkage would be expected in the 1260-1000 cm⁻¹ range. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. The exact mass of the molecule (C₁₄H₁₁NO) can be precisely determined. While specific fragmentation patterns from electron ionization (EI) studies are not extensively documented, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. Subsequent fragmentation would likely involve the loss of stable neutral molecules or radical species, providing further structural clues.

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional structure of a crystalline solid is determined by single-crystal X-ray crystallography. This technique provides precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Although the synthesis of this compound has been reported, detailed crystallographic data such as unit cell dimensions, space group, and atomic coordinates for the parent compound are not publicly available in crystallographic databases. Such an analysis would confirm the planarity of the fused ring system and the relative orientation of the phenyl substituent.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable tools in the synthesis and characterization of this compound and its polymeric derivatives. These techniques allow for the effective separation, identification, and quantification of components in a mixture, which is crucial for monitoring reaction progress, assessing product purity, and characterizing the resulting polymers. High-Performance Liquid Chromatography (HPLC) is primarily employed for the analysis of the monomer synthesis, while Gel Permeation Chromatography (GPC) is the standard method for analyzing the molecular weight distribution of the corresponding polybenzoxazines.

High-Performance Liquid Chromatography (HPLC) for Reaction Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly valuable in the context of this compound synthesis to analyze the crude reaction products, assess the purity of the final monomer, and identify potential byproducts. rhhz.netresearchgate.net

In a study investigating the reaction pathways for the synthesis of the related isomer 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine, HPLC was instrumental in analyzing the complex mixture of crude products formed from the reaction of phenol (B47542), aniline (B41778), and formaldehyde. rhhz.net The analysis revealed the presence of multiple components, which were subsequently separated and identified. rhhz.net This demonstrates the capability of HPLC to monitor the intricate competing reactions that occur during benzoxazine synthesis. rhhz.netresearchgate.net

The separation is typically achieved using a reversed-phase column, such as an ODS (octadecylsilane) column, where a nonpolar stationary phase is used with a polar mobile phase. rhhz.net A common mobile phase for the analysis of benzoxazine synthesis products is a mixture of acetonitrile (B52724) and water. rhhz.net The components are detected as they elute from the column using a UV detector, as the aromatic rings in benzoxazine and related structures absorb ultraviolet light. rhhz.net

By comparing the retention times of the peaks in the chromatogram of the reaction mixture to those of known standards, the main product and various intermediates or byproducts can be identified. For preparative purposes, the separated fractions can be collected for further characterization by other spectroscopic methods like NMR and MS. rhhz.net The purity of a synthesized benzoxazine monomer can be determined to be as high as 97–99% using chromatographic techniques. kpi.ua

Table 1: Example of HPLC Application in Benzoxazine Synthesis Analysis

| Analytical Parameter | Details | Source |

|---|---|---|

| Application | Analysis of crude products from the reaction of phenol, aniline, and formaldehyde. | rhhz.net |

| Instrumentation | Analytical and Preparative HPLC systems with UV detection. | rhhz.net |

| Stationary Phase | ODS (Octadecylsilane) packing material. | rhhz.net |

| Mobile Phase | Acetonitrile and water mixture. | rhhz.net |

| Outcome | Separation and identification of seven different compounds from the crude product mixture. | rhhz.net |

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution (in polymeric systems)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential technique for characterizing polymers. shimadzu.it It separates molecules based on their hydrodynamic volume, or size in solution, rather than by chemical interaction with the stationary phase. slideshare.netazom.com This method is the primary tool for determining the molecular weight distribution of polybenzoxazines, the polymers derived from the ring-opening polymerization of benzoxazine monomers like this compound. slideshare.netresearchgate.net

In GPC, a polymer solution is passed through a column packed with porous gel beads. slideshare.net Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer path, causing them to elute later. azom.com This process effectively sorts the polymer molecules by size. shimadzu.it

The analysis provides several key parameters that describe the polymer's molecular weight characteristics:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of larger molecules.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse), while higher values indicate a broader distribution of chain lengths. researchgate.net For a benzoxazine-based phenolic resin, a PDI of 1.20 has been reported, indicating a relatively narrow molecular weight distribution. researchgate.net

GPC is used to monitor the thermal polymerization process of benzoxazine monomers. researchgate.net By taking samples at different stages of polymerization and analyzing them by GPC, one can observe the increase in molecular weight as the reaction progresses. Tetrahydrofuran (THF) is a commonly used solvent and mobile phase for GPC analysis of polybenzoxazines. azom.comkpi.ua The eluted polymer is typically detected using a refractive index (RID) detector. azom.comyoutube.com

Table 2: Key Molecular Weight Parameters Obtained from GPC

| Parameter | Description | Significance |

|---|---|---|

| Mn (Number-Average Molecular Weight) | Statistical average molecular weight of all polymer chains. | Relates to properties like colligative properties. |

| Mw (Weight-Average Molecular Weight) | Average molecular weight where larger chains contribute more. | Relates to properties like strength and viscosity. |

| PDI (Polydispersity Index) | A measure of the uniformity of chain lengths in the polymer (Mw/Mn). | Indicates the breadth of the molecular weight distribution. |

Computational and Theoretical Investigations of 3 Phenyl 2h 1,4 Benzoxazine

Quantum Chemical Calculations (e.g., DFT, TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of a molecule to determine its geometry, energy, and other electronic properties. Time-Dependent DFT (TD-DFT) extends this capability to study excited states, crucial for understanding UV-visible spectra and photochemical reactivity.

The electronic structure of 3-phenyl-2H-1,4-benzoxazine dictates its fundamental chemical characteristics. DFT calculations are employed to optimize the molecule's geometry, predicting bond lengths, bond angles, and dihedral angles. For related 1,4-benzoxazine derivatives, studies have successfully used DFT methods like PBE0-D3/def2-TZVP to analyze structural features and intermolecular interactions. researchgate.net

A key aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazine (B1645224) ring system, particularly the fused benzene (B151609) ring and the nitrogen and oxygen heteroatoms.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely distributed across the aromatic systems, including the phenyl substituent, indicating regions susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

Calculations on similar heterocyclic systems demonstrate that the HOMO density is often located over the fused ring systems, while the LUMO's location can be shifted by electron-accepting or withdrawing groups. researchgate.net Visualizing these orbitals and the molecular electrostatic potential (MEP) map provides a clear picture of the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.2 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 | Chemical reactivity and kinetic stability |

While experimental studies have investigated the reaction pathways for the synthesis of the isomeric 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine, theoretical calculations can provide a more detailed picture. researchgate.net Computational methods can elucidate complex reaction mechanisms by mapping the potential energy surface (PES) for a given reaction. This involves calculating the energies of reactants, products, transition states, and intermediates.

For the synthesis of a benzoxazine, a theoretical study would typically involve:

Proposing a Mechanism: Based on experimental evidence, key intermediates such as N-hydroxymethyl aniline (B41778) (HMA) are proposed. researchgate.net

Locating Stationary Points: DFT calculations are used to find the optimized geometries and energies of all proposed species along the reaction coordinate.

Identifying Transition States: Advanced algorithms are used to locate the transition state structures connecting reactants to intermediates and intermediates to products. Vibrational frequency analysis confirms these structures by identifying a single imaginary frequency corresponding to the reaction coordinate.

Constructing the PES: The relative energies of all stationary points are plotted to create a reaction profile. The highest energy point on this profile corresponds to the rate-determining step, and its energy difference from the reactants gives the activation energy of the reaction.

Such analyses can clarify the roles of catalysts, predict the feasibility of different pathways, and explain the formation of observed byproducts, offering insights that are difficult to obtain through experiments alone. researchgate.net

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C).

The process involves:

Optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set).

Performing a GIAO calculation on the optimized structure to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing these values to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to yield the predicted chemical shifts.

These predicted shifts can then be compared with experimental data. For example, experimental ¹H NMR data for a bio-based benzoxazine shows characteristic peaks for the O–CH₂–N protons around 4.74 ppm and the Ar–CH₂–N protons around 3.8 ppm. acs.org A strong correlation between the calculated and experimental spectra provides high confidence in the structural assignment. Similar DFT-based approaches have been successfully used to interpret the NMR, IR, and UV/vis spectra of other complex benzoxazine derivatives. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum calculations are often limited to single molecules or small clusters in a vacuum, MD simulations can model larger systems, such as a solute in a solvent or a ligand interacting with a protein, for periods ranging from nanoseconds to microseconds.

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Investigate the rotational freedom of the phenyl group and the puckering of the oxazine (B8389632) ring in different environments.

Study Solvation Effects: Model the compound in an explicit solvent (like water or an organic solvent) to understand how solvent molecules arrange around it and influence its conformation and dynamics.

Investigate Interactions with Biomolecules: If the benzoxazine derivative has potential biological activity, MD simulations can be used to model its binding to a target protein, providing insights into binding stability, key interactions, and the dynamics of the complex.

The simulation works by iteratively solving Newton's equations of motion for the system, with the forces between atoms described by a molecular mechanics force field. The resulting trajectory provides detailed information on the molecule's dynamic behavior.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable for predicting the properties of new, unsynthesized molecules.

QSPR models can be developed to predict the chemical reactivity and stability of this compound and its derivatives. For a series of related benzoxazines, one would first calculate a set of molecular descriptors. nih.gov These descriptors are numerical values that encode different aspects of the molecule's structure and electronic properties.

A QSPR model is then built using statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), to correlate these descriptors with an experimentally determined property, such as the half-wave potential (an indicator of oxidation behavior). brieflands.comresearchgate.net For example, a QSAR study on the antimicrobial activity of 1,4-benzoxazin-3-ones found that descriptors related to molecular shape, H-bonding, and surface properties were crucial for predicting activity. nih.gov

| Descriptor Class | Example Descriptors | Property Encoded |

|---|---|---|

| Electronic | HOMO/LUMO energy, Dipole moment | Electron-donating/accepting ability, Polarity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular size, branching, and shape |

| Geometrical | Molecular surface area, Molecular volume | Steric properties |

| Physicochemical | LogP (octanol-water partition coefficient) | Hydrophobicity/Hydrophilicity |

| Quantum Chemical | Partial atomic charges, Partial surface area | Electrostatic interactions, Electron affinity |

Once a statistically robust model is developed and validated, it can be used to predict the reactivity and stability of novel this compound derivatives, thereby accelerating the discovery process by prioritizing the synthesis of the most promising candidates.

Correlation with Polymerization Behavior

Computational and theoretical investigations have provided significant insights into the polymerization behavior of benzoxazine derivatives, including this compound. These studies primarily focus on elucidating the electronic and structural factors that influence the ring-opening polymerization (ROP) process. By correlating theoretical parameters with experimentally observed polymerization temperatures and reaction kinetics, a predictive understanding of the material's performance can be established.

A key area of investigation has been the effect of substituents on the phenolic and amine moieties of the benzoxazine structure. Theoretical models, such as those based on the Hammett equation, have been employed to quantify the electronic influence of these substituents on the polymerization process. For a series of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine derivatives, a systematic study revealed that the electronic properties of substituents on the alkoxyphenyl ring significantly affect the polymerization temperature. doi.org A non-linear relationship was observed in the Hammett plot, suggesting a change in the polymerization mechanism depending on the electron-donating or electron-withdrawing nature of the substituent. doi.org This indicates that computational analysis of substituent effects can be a powerful tool to predict and control the curing characteristics of polybenzoxazines.

Further computational studies have utilized ab initio calculations and Density Functional Theory (DFT) to probe the electronic structure of benzoxazine monomers. These methods allow for the calculation of parameters such as the natural charge on different atoms within the molecule. researchgate.net For instance, the natural charge on the phenolic moiety has been calculated and correlated with the exothermic polymerization temperature. researchgate.netrsc.org Such calculations help in understanding the reactivity of the oxazine ring and the susceptibility of the C-O bond to cleavage, which is a critical step in the ROP mechanism. techscience.com Electron-withdrawing substituents are generally found to decrease the electron density around the oxygen atom of the oxazine ring, facilitating the C-O bond breaking and thus lowering the polymerization temperature. techscience.com

The activation energies for the polymerization reaction, determined experimentally using methods like Kissinger and Ozawa, have also been correlated with the electronic effects of substituents as elucidated by computational models. researchgate.net These correlations underscore the predictive power of theoretical calculations in designing benzoxazine monomers with tailored polymerization behavior.

Below is a data table summarizing the correlation between the nature of substituents and the polymerization behavior of benzoxazine derivatives, based on findings from related studies.

| Substituent Nature | Effect on Phenolic Ring | Predicted Impact on Polymerization Temperature | Theoretical Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO2, -CN) | Decreases electron density on the oxazine ring | Lower | Facilitates C-O bond cleavage in the oxazine ring, increasing the rate of ring-opening polymerization. techscience.com |

| Electron-Donating (e.g., -CH3, -OCH3) | Increases electron density on the oxazine ring | Higher | Strengthens the C-O bond, making the ring-opening polymerization more difficult and requiring higher temperatures. techscience.com |

In Silico Analysis of Molecular Interactions (excluding specific biological targets)

In silico analysis provides a molecular-level understanding of the intermolecular interactions that govern the solid-state structure and bulk properties of materials derived from this compound. These computational methods, primarily based on Density Functional Theory (DFT) and wavefunction-based approaches, allow for the detailed characterization of non-covalent interactions that are crucial for crystal packing and the morphology of the resulting polymers.

The aromatic nature of the phenyl and benzoxazine rings in this compound suggests that π-π stacking interactions play a significant role in its molecular assembly. Computational studies on related heterocyclic systems, such as 2,1,3-benzoxadiazole derivatives, have demonstrated the importance of such interactions in determining crystal polymorphism. mdpi.com These studies utilize techniques like Hirshfeld surface analysis to visualize and quantify intermolecular contacts. mdpi.com For this compound, similar computational approaches can be employed to analyze how the phenyl and benzoxazine rings of adjacent molecules orient themselves to maximize attractive π-π interactions.

Hydrogen bonding is another critical non-covalent interaction that can be investigated through in silico methods. Although the basic this compound structure lacks strong hydrogen bond donors, derivatives or the presence of impurities (like water) can lead to the formation of hydrogen bonds. The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to characterize and quantify the strength of such interactions. mdpi.com This method analyzes the electron density topology to identify bond critical points, which are indicative of a chemical bond, including weak non-covalent interactions. mdpi.com

The following table summarizes the types of non-covalent interactions that can be analyzed for this compound using computational methods.

| Type of Interaction | Description | Computational Method for Analysis |

|---|---|---|

| π-π Stacking | Attractive interaction between the aromatic rings of neighboring molecules. | Hirshfeld Surface Analysis, DFT energy calculations. mdpi.com |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O or N). Primarily relevant for derivatives or in the presence of protic species. | Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots. mdpi.com |

| C-H···π Interactions | Weak hydrogen bond between a C-H group and the π-system of an aromatic ring. | Reduced Density Gradient (RDG) analysis, DFT calculations. mdpi.com |

| van der Waals Forces | General non-specific attractive or repulsive forces between molecules. | Reduced Density Gradient (RDG) analysis, Molecular Dynamics simulations. mdpi.com |

Polybenzoxazine Chemistry and Advanced Materials Science Applications

Design and Synthesis of 3-phenyl-2H-1,4-Benzoxazine as Monomers

The synthesis of this compound and its derivatives is foundational to the development of polybenzoxazine resins. The molecular architecture of these monomers can be precisely controlled, allowing for the tailoring of properties for specific high-performance applications. The most common synthetic route is the Mannich condensation reaction, which involves a phenol (B47542), a primary amine, and formaldehyde. researchgate.netresearchgate.net This method's flexibility allows for the introduction of various functional groups, enabling the creation of a wide array of monomers with distinct characteristics.

Monomer Functionalization and Substituent Effects on Reactivity

The reactivity of benzoxazine (B1645224) monomers during ring-opening polymerization (ROP) is significantly influenced by the electronic nature of substituents on either the phenolic or the amine-derived aromatic ring. researchgate.net The strategic placement of electron-donating or electron-withdrawing groups can alter the electron density of the oxazine (B8389632) ring, thereby affecting the stability of intermediates formed during polymerization and, consequently, the curing temperature.

Electron-withdrawing groups, such as halogens (e.g., chlorine), can increase the polymerization temperature. mdpi.com For instance, a benzoxazine monomer based on 3,3′-dichloro-4,4′-diaminodiphenylmethane requires more severe conditions for polymerization compared to its non-halogenated analog. mdpi.comresearchgate.net Studies have shown that electron-withdrawing groups promote the thermally accelerated ROP by increasing the bond length and lowering the bond energy of the C-O bond within the oxazine ring. researchgate.netresearchgate.net

Conversely, the position of these substituents is critical. An electron-withdrawing group located para to the phenolic hydroxyl group can lead to a lower polymerization temperature due to resonance stabilization of the ring-opened structure. researchgate.net However, if the same group is positioned para to the amine group, it can have the opposite effect, increasing the polymerization temperature. researchgate.net The influence of various substituents on the polymerization temperature of 3-phenyl-3,4-dihydro-2H-1,3-benzoxazine monomers is a key area of research for designing low-temperature curing systems. researchgate.net

| Substituent Group | Position | Effect on Polymerization Temperature (Tp) | Rationale |

|---|---|---|---|

| Electron-Withdrawing (e.g., -Cl, -NO2) | para- to Phenolic OH | Decrease | Resonance stabilization of the ring-opened intermediate. researchgate.net |

| Electron-Withdrawing (e.g., -Cl, -NO2) | para- to Amine N | Increase | Destabilization of the cationic intermediate. researchgate.net |

| Electron-Donating (e.g., -CH3, -OCH3) | ortho- or para- to Phenolic OH | Increase | Increased electron density stabilizes the oxazine ring, making it harder to open. |

| Chlorine (-Cl) | ortho- to Amine N | Increase | Electron-withdrawing nature requires more severe curing conditions. mdpi.com |

Synthesis of Mono-, Di-, and Multi-functional Benzoxazine Monomers

The versatility of benzoxazine chemistry allows for the synthesis of monomers with varying numbers of reactive oxazine rings, which directly impacts the crosslink density and thermomechanical properties of the final polymer.

Mono-functional monomers , such as this compound, are typically synthesized from a monofunctional phenol (like phenol itself), a primary amine (like aniline), and formaldehyde. mdpi.com These monomers serve as the basic building blocks and are often used in fundamental studies of polymerization mechanisms.

Di-functional monomers can be synthesized using either a diphenol (like bisphenol A) and a monoamine or a diamine (like 4,4'-diaminodiphenylmethane) and a monophenol. researchgate.net Monomers derived from diamines and monofunctional phenols are noted for imparting enhanced mechanical and thermal properties to the resulting polymers. researchgate.net The synthesis of di-functional benzoxazines from resorcinol (B1680541) and aniline (B41778) yields two oxazine rings on a single phenolic ring, which influences each other's reactivity. mdpi.com

Multi-functional monomers , such as tri-functional benzoxazines, can be prepared from polyhydric phenols like phloroglucinol (B13840). mdpi.comsemanticscholar.org Research has shown that monomer reactivity is directly related to the number of oxazine functionalities. A tri-functional phloroglucinol-based benzoxazine exhibits a lower polymerization temperature compared to its mono- and di-functional counterparts. mdpi.comsemanticscholar.org This increased reactivity is attributed to the higher concentration of reactive sites and potential intramolecular catalytic effects.

The synthesis of these various monomers typically involves refluxing the reactants in a suitable solvent, such as toluene (B28343) or a toluene/ethanol (B145695) mixture, followed by purification steps to isolate the desired product. researchgate.netmdpi.com

Ring-Opening Polymerization (ROP) Mechanisms